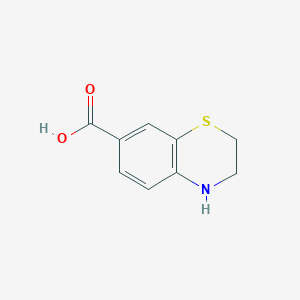![molecular formula C23H19BrN4 B2415269 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline CAS No. 956965-83-6](/img/structure/B2415269.png)
4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a bromophenyl group, a dimethylpyrazol group, and a dihydrobenzoquinazoline group. These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The bromophenyl and dimethylpyrazol groups are likely to be planar due to the presence of conjugated pi systems. The dihydrobenzoquinazoline group may introduce some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electrophilic bromine on the phenyl ring and the nucleophilic nitrogen in the pyrazol ring. It could undergo various substitution or addition reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a bromine atom could make the compound relatively heavy and possibly increase its boiling point. The nitrogen atoms in the pyrazol and quinazoline groups could participate in hydrogen bonding, affecting the compound’s solubility .科学的研究の応用
Classical and Microwave-Assisted Synthesis
4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline is part of a family of compounds known for their synthesis versatility. For example, a methodology for synthesizing derivatives involving 3,5-dimethyl-1H-pyrazol and quinazoline was developed, showcasing efficient synthesis methods including microwave heating. These compounds demonstrated significant antimicrobial activities, notably against bacteria (Sojitra et al., 2016). Similarly, other derivatives synthesized using microwave irradiation also displayed notable antimicrobial properties (Raval et al., 2012).
Antitumor and Antibacterial Activity
Further research into dihydrobenzo[h]quinazoline derivatives revealed their promising antitumor and antibacterial properties. The synthesis of these derivatives led to the creation of compounds with potent activity against ascites carcinoma and notable antibacterial efficacy using the agar diffusion method (Markosyan et al., 2019).
Molecular Interactions and Structural Analysis
The molecular behavior and interactions of compounds within this chemical family have been studied extensively. Some derivatives form centrosymmetric dimers, chains, and sheets through hydrogen bonds and pi-pi stacking interactions, offering insights into the molecular structure and interaction patterns of these compounds (Portilla et al., 2005).
Analgesic Properties
Research into the analgesic effects of certain 5,6-dihydrobenzo[h]quinazoline derivatives in mouse models has shown promising results, especially in the context of arthritic pain, suggesting potential applications in pain management (Bonacorso et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4/c1-14-13-15(2)28(27-14)23-25-21(17-7-10-18(24)11-8-17)20-12-9-16-5-3-4-6-19(16)22(20)26-23/h3-8,10-11,13H,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQIIVSSPBSCBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C3CCC4=CC=CC=C4C3=N2)C5=CC=C(C=C5)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


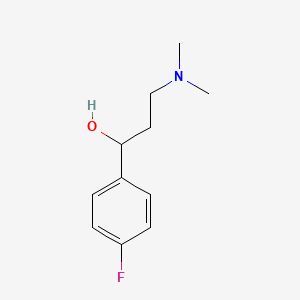
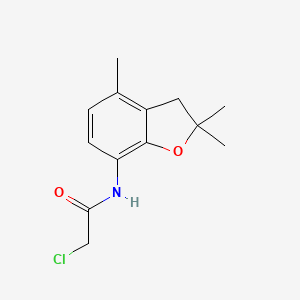
![4-Nitrobenzo[d]isoxazole](/img/structure/B2415190.png)
![2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile](/img/structure/B2415191.png)
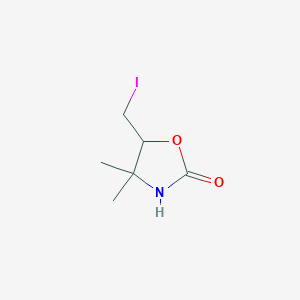
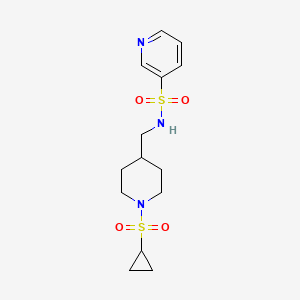
![5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2415200.png)
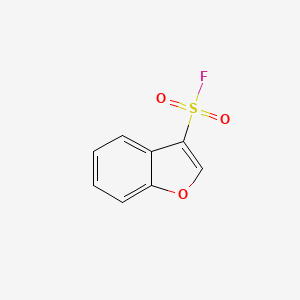
![1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B2415202.png)
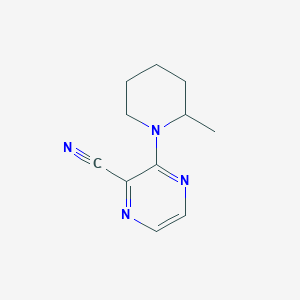
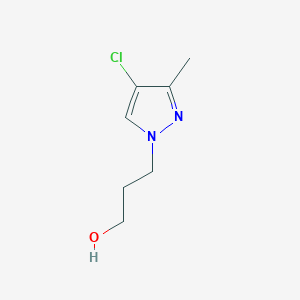
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2415207.png)
